Gal(a1-4)Glc(a1-2b)Fruf

Galactosyltransferase Enzyme Specificity RFO Biosynthesis

Gal(a1-4)Glc(a1-2b)Fruf (alternatively denoted as Gal(α1-4)Glc(α1-2β)Fruf) is a non-reducing trisaccharide composed of D-galactose, D-glucose, and D-fructose joined via α1→4 and α1→2β glycosidic linkages. It is classified within the raffinose family oligosaccharides (RFOs), a group of α-galactosyl derivatives of sucrose widely distributed in the plant kingdom.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
Cat. No. B8175747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal(a1-4)Glc(a1-2b)Fruf
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1
InChIKeyFVVCFHXLWDDRHG-VPMWRYNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gal(a1-4)Glc(a1-2b)Fruf: Structural Definition and Classification as a Non-Reducing Raffinose Family Trisaccharide


Gal(a1-4)Glc(a1-2b)Fruf (alternatively denoted as Gal(α1-4)Glc(α1-2β)Fruf) is a non-reducing trisaccharide composed of D-galactose, D-glucose, and D-fructose joined via α1→4 and α1→2β glycosidic linkages . It is classified within the raffinose family oligosaccharides (RFOs), a group of α-galactosyl derivatives of sucrose widely distributed in the plant kingdom [1]. The compound is closely related to mediose, a naturally occurring tetrasaccharide branch-point isomer identified in Stellaria media that bears an α1→4-linked galactosyl branch on the glucose moiety of the sucrose core [2]. Unlike the more common α1→6-linked RFO members (e.g., raffinose, stachyose), this compound features the less prevalent α1→4 galactosylation pattern, which fundamentally alters its enzymatic recognition and metabolic fate.

Why Generic RFO Substitution Fails: Linkage-Dependent Specificity in Gal(a1-4)Glc(a1-2b)Fruf


Raffinose family oligosaccharides are not functionally interchangeable despite sharing the same monosaccharide constituents (galactose, glucose, fructose). The position of the galactosyl linkage—α1→6 versus α1→4—constitutes a critical determinant of biological recognition [1]. Raffinose (Gal-α1→6-Glc-α1→2β-Fru) is the predominant RFO in most plant species and serves as the universal substrate for α-galactosidases [2]. In contrast, the α1→4 galactosylation present in Gal(a1-4)Glc(a1-2b)Fruf requires a distinct enzymatic machinery for both synthesis and degradation [3]. Substituting this compound with raffinose or other α1→6-linked RFOs in assays involving stellariose synthase, α1→4-specific galactosidases, or any system interrogating branch-point recognition would yield false-negative or non-physiological results. The procurement decision must be guided by linkage specificity, not merely gross compositional similarity.

Quantitative Differentiation of Gal(a1-4)Glc(a1-2b)Fruf: Head-to-Head Comparative Evidence Against α1→6-Linked RFOs


Stellariose Synthase Acceptor Specificity: Exclusive Recognition of α1→4 Galactosylation Pattern

Stellariose synthase (raffinose:lychnose 4Glc galactosyltransferase) from Stellaria media demonstrates absolute linkage specificity, catalyzing galactosyl transfer exclusively to the C4 position of the glucose moiety in acceptor substrates [1]. This enzyme does not recognize or utilize the α1→6 linkage present in raffinose as an acceptor site for further elongation. When raffinose (Gal-α1→6-Glc-α1→2β-Fru) is provided as the sole substrate, no reaction occurs; however, when Gal(a1-4)Glc(a1-2b)Fruf-containing substrates or lychnose are present, the enzyme transfers a galactosyl residue from a donor raffinose molecule specifically to the C4 position, generating the branched α1→4 galactosylation characteristic of mediose and stellariose [2].

Galactosyltransferase Enzyme Specificity RFO Biosynthesis

Endogenous Abundance in Stellaria media: α1→4-Branched Mediose vs. α1→6-Linked Raffinose

In cold-treated Stellaria media stems, the α1→4-branched oligosaccharide mediose (Gal-α1→6-[Gal-α1→4]Glc-α1→2β-Fru) was identified as the second most abundant galactosyl-oligosaccharide after raffinose [1]. Biochemical analyses confirmed that mediose contains the same α1→4 galactosyl branch point on the glucose core as the target compound Gal(a1-4)Glc(a1-2b)Fruf, distinguishing it from the linear α1→6-linked RFOs (raffinose, stachyose) that dominate in most other plant species [2].

Plant Metabolomics Oligosaccharide Profiling Cold Stress Response

Non-Reducing Character and Hydrolytic Stability Relative to Reducing Saccharides

Gal(a1-4)Glc(a1-2b)Fruf is a non-reducing trisaccharide due to the participation of both anomeric carbons in glycosidic bonds (galactose α1→4 glucose, and glucose α1→2β fructose) . This structural feature confers enhanced chemical stability relative to reducing saccharides such as maltose (Glc-α1→4-Glc) or lactose (Gal-β1→4-Glc), which possess a free hemiacetal group susceptible to oxidation and Maillard reactions [1].

Carbohydrate Chemistry Analytical Stability Glycosidic Linkage Stability

Structural Distinction from the α1→3-Gal Epitope in Mammalian Immunology

The α1→4 galactosylation in Gal(a1-4)Glc(a1-2b)Fruf differs fundamentally from the α1→3 galactosylation of the α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate antigen abundantly expressed on glycoconjugates of non-primate mammals and a major target of human anti-Gal antibodies [1]. The α1→4 linkage is recognized by distinct lectins and glycosidases and does not cross-react with the α1→3-specific immune recognition system [2].

Glycoimmunology Carbohydrate Antigens Lectin Binding

Validated Research and Industrial Applications for Gal(a1-4)Glc(a1-2b)Fruf Based on Quantitative Evidence


Substrate for α1→4-Specific Galactosyltransferase Activity Assays (Stellariose Synthase Studies)

This compound serves as an essential acceptor substrate for characterizing stellariose synthase (raffinose:lychnose 4Glc galactosyltransferase), an enzyme that exclusively transfers galactosyl residues to the C4 position of glucose [1]. Raffinose (α1→6-linked) cannot substitute in these assays, as the enzyme exhibits no detectable activity toward the C6 position. Researchers studying RFO branch-point biosynthesis in Caryophyllaceae species or heterologously expressed plant glycosyltransferases require this specific linkage isomer to accurately measure enzyme kinetics and acceptor specificity [2].

Reference Standard for α1→4-Branched RFO Profiling in Plant Metabolomics

In cold-stressed Stellaria media and related Caryophyllaceae species, α1→4-branched RFOs (including mediose) accumulate as distinctive metabolic signatures that differentiate them from the linear α1→6-linked RFOs predominant in other plants [1]. This compound serves as a critical reference standard for HPLC-MS and NMR-based metabolomics workflows aimed at quantifying tissue-specific and stress-responsive oligosaccharide pools. The absence of stachyose in S. media makes α1→4-branched compounds the principal RFOs beyond raffinose, underscoring the need for linkage-specific standards [2].

Non-Reducing Carbohydrate Standard for Glycosidase Specificity Profiling

The non-reducing character of Gal(a1-4)Glc(a1-2b)Fruf makes it an ideal negative control and substrate for glycosidase assays where reducing sugar interference must be eliminated [1]. Unlike reducing disaccharides (maltose, lactose) that generate background signals in colorimetric assays (e.g., DNS, Nelson-Somogyi), this compound remains inert until specifically cleaved by α-galactosidases or invertases with appropriate linkage specificity. This property enables cleaner kinetic measurements and more accurate determination of enzyme linkage preferences [2].

Tool Compound for Lectin Binding and Carbohydrate-Protein Interaction Studies

Given the orthogonal lectin recognition profile of α1→4 galactosylation compared to the well-characterized α1→3 (α-Gal epitope) and α1→6 (raffinose) linkages, this compound provides a valuable probe for mapping carbohydrate-binding protein specificity [1]. Galectins, plant lectins, and microbial adhesins exhibit linkage-dependent binding that cannot be predicted from monosaccharide composition alone. Inclusion of this compound in glycan arrays or competition assays enables precise delineation of lectin fine specificity, particularly for proteins that discriminate between α1→3, α1→4, and α1→6 galactosyl linkages [2].

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